molecular formula C15H20ClN3O3 B8514700 Tert-butyl 4-((6-chloropyridin-3-yl)methyl)-3-oxopiperazine-1-carboxylate

Tert-butyl 4-((6-chloropyridin-3-yl)methyl)-3-oxopiperazine-1-carboxylate

Cat. No. B8514700
M. Wt: 325.79 g/mol
InChI Key: ZYPVJHATLYEJOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-((6-chloropyridin-3-yl)methyl)-3-oxopiperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H20ClN3O3 and its molecular weight is 325.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-((6-chloropyridin-3-yl)methyl)-3-oxopiperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-((6-chloropyridin-3-yl)methyl)-3-oxopiperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl 4-((6-chloropyridin-3-yl)methyl)-3-oxopiperazine-1-carboxylate

Molecular Formula

C15H20ClN3O3

Molecular Weight

325.79 g/mol

IUPAC Name

tert-butyl 4-[(6-chloropyridin-3-yl)methyl]-3-oxopiperazine-1-carboxylate

InChI

InChI=1S/C15H20ClN3O3/c1-15(2,3)22-14(21)19-7-6-18(13(20)10-19)9-11-4-5-12(16)17-8-11/h4-5,8H,6-7,9-10H2,1-3H3

InChI Key

ZYPVJHATLYEJOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC2=CN=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred ice-cooled suspension of sodium hydride, (60% dispersion in mineral oil, 0.83 g, 21 mmol) in DMF (15 mL) was added a suspension of tert-butyl 3-oxopiperazine-1-carboxylate (2.5 g, 12 mmol) in DMF (45 mL) through a syringe. The ice-H2O bath was removed and the resulting mixture, which was a suspension, was stirred at ambient temperature for 30 min. Complete dissolution was observed. 2-chloro-5-(chloromethyl)pyridine (2.0 g, 12 mmol) was added in one portion as a solid. The resulting mixture was stirred at ambient temperature for 18 h then poured into ice and saturated NaHCO3 aqueous solution. It was extracted with ethyl acetate (2×). The combined organics were washed with saturated NaHCO3 aqueous solution (3×), dried over Na2SO4, and concentrated in vacuo. The residue was subjected to combi-flash column chromatography (methanol/DCM) to give compound 358 (3.65 g, 91% yield) as a white solid. 1H NMR (500 MHz, CDCl3) δ ppm 8.31 (1 H, d, J=2.2 Hz), 7.65 (1 H, dd, J=8.3, 2.4 Hz), 7.33 (1 H, d, J=8.1 Hz), 4.59 (2 H, s), 4.15 (2 H, s), 3.62 (2 H, t, J=5.4 Hz), 3.29 (2 H, t, J=5.1 Hz), 1.46 (9 H, s). LCMS-ESI (POS), M/Z, M+1: Found 326.0.
[Compound]
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15 mL
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2.5 g
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45 mL
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2 g
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91%

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